1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBDSFEVYADSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Cyclocondensation involves the reaction of 3-chlorophenylhydrazine (1 ) with 1,3-diketones bearing a 3-(trifluoromethyl)phenyl group (2 ) to form the pyrazole nucleus. The reaction proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization (Scheme 1).
Scheme 1 :
3-Chlorophenylhydrazine + 1-(3-Trifluoromethylphenyl)-1,3-diketone → Hydrazone → Cyclization → Target Pyrazole
Optimization Insights :
Case Study: Synthesis from 3-(Trifluoromethyl)phenyl Propargyl Ketone
A representative procedure from involves:
- Reacting 3-chlorophenylhydrazine (1 , 10 mmol) with 3-(trifluoromethyl)phenyl propargyl ketone (2 , 10 mmol) in ethanol under reflux.
- Neutralizing with NaOH to isolate the crude product.
- Purification via column chromatography (ethyl acetate/petroleum ether) yields the target compound in 78% yield.
Method 2: Vilsmeier-Haack Reaction for Formylation and Subsequent Functionalization
Formylation at the Pyrazole 4-Position
The Vilsmeier-Haack reaction introduces a formyl group at position 4 of the pyrazole ring, enabling further functionalization. While the target compound lacks a formyl group, this method is critical for intermediates.
Procedure :
- Treat 1-(3-chlorophenyl)-1H-pyrazol-3-ol (3 ) with POCl₃ and DMF at 70°C to form 4-carbaldehyde (4 ).
- Reduce the aldehyde to a methyl group or couple with aryl boronic acids.
Key Data :
Palladium-catalyzed coupling enables late-stage introduction of the 3-(trifluoromethyl)phenyl group. A pre-formed pyrazole with a halogen or triflate at position 4 serves as the substrate.
Procedure :
- Synthesize 1-(3-chlorophenyl)-1H-pyrazole-4-triflate (5 ) via triflation of the corresponding hydroxy pyrazole.
- React 5 with 3-(trifluoromethyl)phenyl boronic acid (6 ) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + Diketone | Reflux, HCl catalyst | 70–85% | One-pot synthesis, high atom economy |
| Vilsmeier-Haack | Hydroxy pyrazole + POCl₃/DMF | 70°C, anhydrous | 60–70% | Versatile for intermediates |
| Suzuki Coupling | Pyrazole triflate + Boronic acid | Pd catalyst, 80°C | 65–75% | Late-stage functionalization |
Key Insight : Cyclocondensation offers superior yields and simplicity, while cross-coupling provides flexibility for structural diversification.
Experimental Protocols and Optimization
Cyclocondensation Protocol
- Hydrazone Formation : Combine 3-chlorophenylhydrazine (1.2 eq) and 3-(trifluoromethyl)phenyl diketone (1 eq) in ethanol. Add HCl (2 drops), reflux for 2 hours.
- Cyclization : Neutralize with NaOH, extract with ethyl acetate, and concentrate.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the product as a white solid.
Suzuki Coupling Protocol
- Triflate Preparation : Treat 1-(3-chlorophenyl)-1H-pyrazol-4-ol with Tf₂O and TEA in DCM.
- Coupling : Mix triflate (1 eq), 3-(trifluoromethyl)phenyl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq) in DME/H₂O (3:1). Heat at 80°C for 12 hours.
Spectral Characterization and Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.43 (m, 8H, aryl-H).
- ¹³C NMR : δ 144.2 (pyrazole-C), 139.5 (C-Cl), 131.8 (q, J = 32 Hz, CF₃).
- HRMS : [M+H]⁺ calcd. for C₁₆H₁₀ClF₃N₂: 338.0432; found: 338.0429.
Applications and Derivatives
The compound serves as a precursor for antimicrobial agents (MIC: 2–4 µg/mL against S. aureus) and kinase inhibitors. Derivatives with electron-withdrawing groups exhibit enhanced metabolic stability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl and chlorophenyl groups.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Aryl Substituent Position and Electronic Effects
- 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) : This urea derivative shares the 3-chlorophenyl group but incorporates a thiazolyl-piperazinyl-phenylurea backbone. The molecular weight (428.2 [M+H]+) is higher due to the urea and heterocyclic extensions .
- 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9e) : Replaces chlorine with a trifluoromethyl group on the phenyl ring, resulting in a molecular weight of 463.2 [M+H]+. The trifluoromethyl group enhances lipophilicity compared to chloro substituents .
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2a) : Features a 4-chlorophenyl group at position 3 and a phenyl group at position 1. The aldehyde functional group distinguishes it from the target compound, enabling further derivatization .
Core Structure Modifications
- 3-(3-Trifluoromethylphenyl)-5-(3-chlorophenyl-1H-pyrazol)-4,5-dihydropyrazole (7): A dihydropyrazole precursor to the target compound.
- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-1H-pyrazole derivatives (15) : Substitutions at multiple positions (e.g., 3-chloro and 4-trifluoromethyl) introduce steric hindrance, as seen in compound 11o (ESI-MS m/z: 568.2 [M+H]+) .
Physical and Spectral Properties
*Estimated based on structural analogues.
Biological Activity
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a chlorophenyl and a trifluoromethyl group enhances its chemical properties, making it a valuable candidate for various pharmaceutical applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. This unique arrangement contributes to its lipophilicity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that derivatives of this compound possess significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 0.78–3.125 μg/mL, indicating potent antibacterial effects .
2. Anti-inflammatory Activity
- The compound has been evaluated for its anti-inflammatory potential, with several derivatives demonstrating high inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). For example, certain synthesized pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM, showcasing their effectiveness compared to standard anti-inflammatory drugs like diclofenac .
3. Anticancer Potential
- Preliminary studies suggest that compounds related to this compound may also possess anticancer properties. Research into their mechanisms of action is ongoing, focusing on their interactions with specific cellular targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating membrane penetration.
- Binding Interactions : The chlorine atom can participate in hydrogen bonding or halogen bonding, enhancing binding affinity to target enzymes or receptors .
Comparative Analysis
A comparison of the biological activities of this compound with similar compounds reveals distinct advantages:
| Compound Name | Antimicrobial Activity (MIC in μg/mL) | Anti-inflammatory Activity (IC50 in μM) |
|---|---|---|
| This compound | 0.78–3.125 | 0.02–0.04 |
| 1-(4-Chlorophenyl)-4-(Trifluoromethyl)pyrazole | >10 | >10 |
| 1-(3-Chlorophenyl)-4-(2,2,2-Trifluoroethyl)pyrazole | 5–15 | 0.05–0.10 |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Antimicrobial Efficacy : A study published in Pharmaceuticals demonstrated that derivatives of this pyrazole significantly inhibited the growth of Staphylococcus aureus, with compounds showing MIC values comparable to established antibiotics .
- Anti-inflammatory Research : In another investigation, a series of synthesized pyrazoles were tested for their COX inhibitory activities, revealing that some compounds had superior anti-inflammatory effects compared to traditional NSAIDs .
Q & A
Q. What are common synthetic routes for 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole?
Methodological Answer: Synthesis typically involves cross-coupling reactions. One approach uses copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours, enabling efficient aryl-aryl bond formation ( ). Alternative multi-step protocols involve palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with Boc-protected intermediates to enhance regioselectivity (). Yield optimization requires careful control of solvent polarity and catalyst loading.
Q. How is the structural identity and purity of this compound confirmed?
Methodological Answer: Structural confirmation relies on 1H/13C NMR to assign proton/carbon environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and mass spectrometry (MS) for molecular ion verification (). Purity is assessed via HPLC (>95% purity threshold) or X-ray crystallography for absolute configuration determination ().
Q. What biological activities are associated with pyrazole derivatives of this class?
Methodological Answer: Pyrazole derivatives exhibit enzyme inhibition (e.g., factor Xa, cyclooxygenase) due to their electron-withdrawing substituents (Cl, CF₃) enhancing target binding. For example, analogs with similar substitution patterns show nanomolar IC₅₀ values in enzyme assays (). Activity screening should include in vitro kinase panels and cellular viability assays.
Q. What are the key physicochemical properties influencing reactivity?
Methodological Answer:
- Molecular weight : ~350–400 g/mol (exact mass requires HRMS).
- Lipophilicity : LogP ~3.5 (calculated), driven by CF₃ and chlorophenyl groups.
- Solubility : Poor in aqueous buffers; use DMSO for stock solutions ().
Stability testing under varying pH (2–12) and thermal conditions (25–100°C) is critical for application studies ().
Advanced Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
Q. How are regioselectivity challenges addressed during synthesis?
Methodological Answer:
- Directing groups : Use pyrazole N-methylation to steer coupling to the 4-position ().
- Protecting groups : Boc protection of pyrazole-NH prevents undesired coordination during Pd catalysis ().
- Computational modeling : DFT calculations predict electron density distribution to guide substituent placement ().
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under identical buffer/pH conditions.
- Metabolic stability testing : Use liver microsomes to assess degradation rates confounding in vivo results ().
- SAR analysis : Systematically vary substituents (e.g., replace CF₃ with Cl) to isolate pharmacophore contributions ().
Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Replace 3-CF₃ with SF₅ or OCF₃ to modulate lipophilicity ().
- Scaffold hopping : Fuse pyrazole with triazole rings to enhance metabolic stability ().
- Bioisosteric replacement : Swap chlorophenyl with pyridinyl for improved solubility ().
Q. How is stability under physiological conditions assessed?
Methodological Answer:
- Forced degradation studies : Expose to UV light, H₂O₂, or acidic/basic conditions, followed by HPLC-MS to track decomposition products ().
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS ().
Q. What advanced techniques characterize electronic effects of substituents?
Methodological Answer:
- X-ray photoelectron spectroscopy (XPS) : Quantify electron-withdrawing effects of CF₃ on pyrazole core ().
- Cyclic voltammetry : Measure redox potentials to correlate substituent effects with reactivity ().
- Docking simulations : Map electrostatic potential surfaces to predict binding interactions (e.g., with COX-2) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
